![molecular formula C21H26ClN5O B4959784 2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the one , often involves the nucleophilic attack of amines on halogenated or activated pyrimidine intermediates. A notable example includes the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the versatility and chemical reactivity of the pyrimidine core when reacted with piperazine derivatives (Mattioda et al., 1975). This method may provide insights into the synthetic approach for producing the target compound, showcasing the importance of isomeric separation and functional group manipulation.
Molecular Structure Analysis
Structural studies of pyrimidine derivatives, including NMR and X-ray diffraction, reveal the conformation and electronic distribution within the molecule. For instance, the structural elucidation of pyrido[1,2-c]pyrimidine derivatives shows the planarity of the pyrimidine fragment and its electronic interactions, suggesting similar structural characteristics for our compound of interest (Pisklak et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is influenced by the electronic nature and position of substituents, affecting their pharmacological properties and interactions with biological targets. The synthesis and reactivity of various pyrimidine analogs, including the introduction of different substituents, illustrate the compound's versatility in undergoing nucleophilic substitutions and other chemical transformations (Makarov et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in synthesis and pharmaceutical formulation. Investigations into the crystal and molecular structures of analogous pyrimidine compounds, through X-ray diffraction and computational methods, offer insights into the physical characteristics that can be expected for our compound (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in biological systems and its potential as a pharmacological agent. The synthesis and pharmacological screening of pyrimidine derivatives reveal the influence of the piperazine and pyrimidine rings on the molecule's overall chemical behavior and its interactions with biological targets (Ashimori et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-15-19(25-9-3-2-4-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNCNZMBVTNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
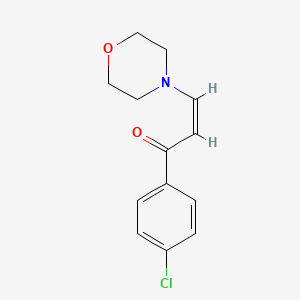
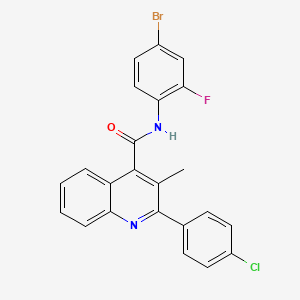
![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)
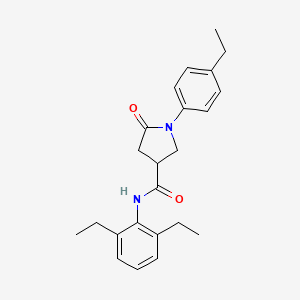
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)
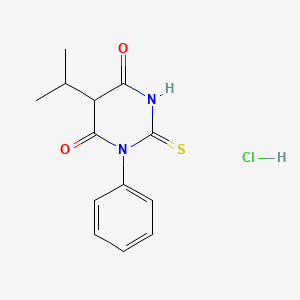
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)
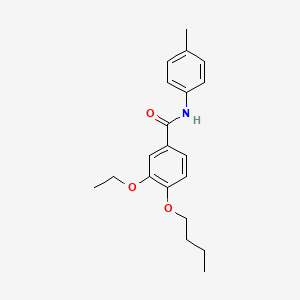
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)